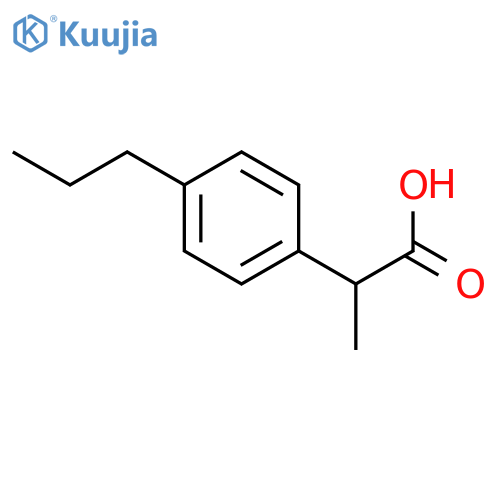Cas no 3585-47-5 (Ibuprofen impurity 1)

Ibuprofen impurity 1 structure
商品名:Ibuprofen impurity 1
Ibuprofen impurity 1 化学的及び物理的性質
名前と識別子
-
- α-Methyl-4-propylphenylacetic Acid
- (2RS)-2-(4-n-Propylphenyl)propanoic acid
- 2-(4-propylphenyl)propanoic acid
- A-METHYL-4-PROPYLPHENYLACETIC ACID
- Benzeneacetic acid, a-methyl-4-propyl-
- α-Methyl-4-propylphe
- A-Methyl-4-propylbenzeneacetic Acid
- p-Propylhydratropic Acid
- Ibuprofen impurity 1
- Ibuprofen Impurity 5
- alpha-Methyl-4-propylphenylacetic Acid
- SCHEMBL471134
- FT-0671935
- alpha-Methyl-4-propylbenzeneacetic acid
- 2-(4-n-Propylphenyl)propanoic Acid
- Benzeneacetic acid, alpha-methyl-4-propyl-
- 2-(p-Propylphenyl)propionic acid
- starbld0000895
- UNII-V35DW8V3WE
- ?-Methyl-4-propylphenylacetic Acid
- 2-(4-n-Propylphenyl)propionic Acid
- CS-0131910
- alpha -Methyl-4-propylphenylacetic Acid
- AKOS010488834
- 3585-47-5
- V35DW8V3WE
- BENZENEACETIC ACID, .ALPHA.-METHYL-4-PROPYL-
- HY-131258
- DTXSID80564973
- .ALPHA.-METHYL-4-PROPYLBENZENEACETIC ACID
- Hydratropic acid, p-propyl-
- DA-54222
- 1ST161048
- G78834
-
- インチ: InChI=1S/C12H16O2/c1-3-4-10-5-7-11(8-6-10)9(2)12(13)14/h5-9H,3-4H2,1-2H3,(H,13,14)
- InChIKey: DMJYWNOMDAPUTN-UHFFFAOYSA-N
- ほほえんだ: CC(C1C=CC(CCC)=CC=1)C(O)=O
計算された属性
- せいみつぶんしりょう: 192.11500
- どういたいしつりょう: 192.115029749g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 181
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 37.3Ų
じっけんとくせい
- 密度みつど: 1.047
- ふってん: 310.5°C at 760 mmHg
- フラッシュポイント: 207.5°C
- 屈折率: 1.524
- PSA: 37.30000
- LogP: 2.82720
Ibuprofen impurity 1 セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Store at recommended temperature
Ibuprofen impurity 1 税関データ
- 税関コード:2916399090
- 税関データ:
中国税関コード:
2916399090概要:
29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること
要約:
29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
Ibuprofen impurity 1 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1251825-5mg |
-Methyl-4-propylphenylacetic Acid |
3585-47-5 | 95% | 5mg |
$340 | 2023-05-17 | |
| TRC | M320580-5mg |
a-Methyl-4-propylphenylacetic Acid |
3585-47-5 | 5mg |
$ 190.00 | 2023-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X94565-500mg |
α-Methyl-4-propylphenylacetic Acid |
3585-47-5 | 95% | 500mg |
¥1618.0 | 2023-09-05 | |
| MedChemExpress | HY-131258-5mg |
Ibuprofen impurity 1 |
3585-47-5 | 5mg |
¥2000 | 2023-03-07 | ||
| Aaron | AR007F0W-100mg |
α-Methyl-4-propylphenylacetic Acid |
3585-47-5 | 95% | 100mg |
$1345.00 | 2025-01-23 | |
| eNovation Chemicals LLC | Y3114700-100mg |
a-Methyl-4-propylphenylacetic Acid |
3585-47-5 | 95% | 100mg |
$1110 | 2024-06-07 | |
| Aaron | AR007F0W-5mg |
α-Methyl-4-propylphenylacetic Acid |
3585-47-5 | 95% | 5mg |
$317.00 | 2025-01-23 | |
| eNovation Chemicals LLC | Y3114700-25mg |
a-Methyl-4-propylphenylacetic Acid |
3585-47-5 | 95% | 25mg |
$570 | 2025-02-26 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X94565-1g |
α-Methyl-4-propylphenylacetic Acid |
3585-47-5 | 95% | 1g |
¥2558.0 | 2023-09-05 | |
| ChemScence | CS-0131910-5mg |
Ibuprofen impurity 1 |
3585-47-5 | 5mg |
$200.0 | 2021-09-02 |
Ibuprofen impurity 1 関連文献
-
J. Waller,H. S. Toogood,V. Karuppiah,N. J. W. Rattray,D. J. Mansell,D. Leys,J. M. Gardiner,A. Fryszkowska,S. T. Ahmed,R. Bandichhor,G. P. Reddy,N. S. Scrutton Org. Biomol. Chem. 2017 15 4440
3585-47-5 (Ibuprofen impurity 1) 関連製品
- 4036-30-0((S)-(+)-Phenylsuccinic acid)
- 938-94-3(2-(p-Tolyl)propionic Acid)
- 3508-94-9(3-Methyl-2-phenylbutanoic Acid)
- 635-51-8(2-phenylbutanedioic acid)
- 7782-24-3((2S)-2-phenylpropanoic acid)
- 117-34-0(2,2-diphenylacetic acid)
- 7782-26-5((R)-(-)-2-Phenylpropionic acid)
- 492-37-5(2-Phenylpropionic acid)
- 826-55-1(2-methyl-2-phenylpropanoic acid)
- 90-27-7(2-Phenylbutyric acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:3585-47-5)Ibuprofen impurity 1

清らかである:99%
はかる:100mg
価格 ($):1158.0